molecular formula C8H16ClNO B1436365 1-Oxaspiro[4.4]nonan-3-amine hydrochloride CAS No. 2059931-73-4

1-Oxaspiro[4.4]nonan-3-amine hydrochloride

Cat. No. B1436365
M. Wt: 177.67 g/mol
InChI Key: NFMCLOQOJNRARH-UHFFFAOYSA-N
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Description

1-Oxaspiro[4.4]nonan-3-amine hydrochloride is an organic compound with the molecular formula C8H15ClN2O . It is a spiro-amine that contains an oxetane ring fused to a cyclobutene ring system.


Molecular Structure Analysis

The InChI code for 1-Oxaspiro[4.4]nonan-3-amine hydrochloride is 1S/C8H15NO.ClH/c9-7-5-8(10-6-7)3-1-2-4-8;/h7H,1-6,9H2;1H .


Physical And Chemical Properties Analysis

The molecular weight of 1-Oxaspiro[4.4]nonan-3-amine hydrochloride is 177.67 . The compound is a powder .

Scientific Research Applications

Synthesis and Antimicrobial Applications

  • Synthesis of Bispiroheterocyclic Systems : 1-Oxa-4-thiaspiro[4.4]nonan-2-one, a compound related to 1-Oxaspiro[4.4]nonan-3-amine hydrochloride, was used to synthesize bispiroheterocyclic derivatives with potential antimicrobial activities (Al-Ahmadi, 1996).
  • New Spiroheterocyclic Pyrylium Salts : Similar compounds were also used to create spiroheterocyclic pyrylium salts, which were tested for their antimicrobial properties (Al-Ahmadi & El-zohry, 1995).

Synthesis of Functionalized Derivatives

  • Functionalized γ-Spirolactone and 2-Oxabicyclo[3.3.0]octane Derivatives : These derivatives, structurally related to 1-Oxaspiro[4.4]nonan-3-amine hydrochloride, are important in the synthesis of bioactive compounds (Santos et al., 2000).

Chemical Structure and Stereochemical Analysis

  • Stereochemical Assignment of Diastereoisomeric Derivatives : The structural and stereochemical properties of diastereoisomeric oxaspiro[4.4]nonane derivatives were elucidated using modern techniques, highlighting the complexity of these compounds (Ortuño et al., 1996).

Synthesis and Crystal Structure

  • Crystal Structure of a Related Compound : The crystal structure of a compound structurally similar to 1-Oxaspiro[4.4]nonan-3-amine hydrochloride was analyzed, providing insights into the molecular structure of these types of compounds (Wang et al., 2011).

Safety And Hazards

The compound has a GHS07 signal word, indicating that it’s a warning . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-oxaspiro[4.4]nonan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c9-7-5-8(10-6-7)3-1-2-4-8;/h7H,1-6,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFMCLOQOJNRARH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(CO2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Oxaspiro[4.4]nonan-3-amine hydrochloride

CAS RN

2059931-73-4
Record name 1-oxaspiro[4.4]nonan-3-amine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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